4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Overview
Description
The compound “4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole” is a derivative of indazole, which is a type of heterocyclic aromatic organic compound. The indazole ring structure is a part of many therapeutic drugs due to its bioactive properties .
Molecular Structure Analysis
The molecular structure of this compound would consist of an indazole ring substituted at the 1-position with a tetrahydropyran ring and a methyl group at the 4-position. Indazole is a bicyclic compound, consisting of two nitrogen atoms in a five-membered ring fused to a benzene ring .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the indazole and tetrahydropyran rings. The indazole ring, being an aromatic system, might undergo electrophilic substitution reactions. The tetrahydropyran ring could potentially undergo reactions at the ether oxygen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. As an organic compound, it would likely be insoluble in water but soluble in organic solvents. The presence of the aromatic indazole ring might contribute to its stability .Scientific Research Applications
Asymmetric Allylic Alkylation
Research indicates that compounds structurally related to 4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole are used in the synthesis of optically active pyrazole ligands. These ligands, in turn, are applied in asymmetric allylic alkylation reactions with palladium. This process is crucial for achieving high enantiomeric excess (ee) values in chemical reactions, an important aspect in creating chiral molecules for various applications (Bovens, Togni, & Venanzi, 1993).
Synthesis and Biological Activity
Indazole derivatives, closely related to this compound, have been synthesized and shown to exhibit inhibitory activity against HMG-CoA reductase in rat liver. This suggests their potential use in the development of new hypolipemic agents, which could have significant implications for the treatment of cholesterol-related disorders (Kim & Jahng, 1995).
Microwave-Assisted Synthesis and Antioxidant Properties
A study demonstrates the use of microwave irradiation for the efficient synthesis of tetrahydroindazoles, related to this compound. The process offers improved yields and shorter reaction times. Furthermore, the synthesized compounds exhibited notable in vitro antioxidant activity, highlighting their potential therapeutic applications (Polo et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-methyl-1-(oxan-2-yl)indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-10-5-4-6-12-11(10)9-14-15(12)13-7-2-3-8-16-13/h4-6,9,13H,2-3,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQGNKFSJAISFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=CC=C1)C3CCCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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